1-Cyclopropyl-1-(naphthalen-2-yl)ethanol

Beschreibung

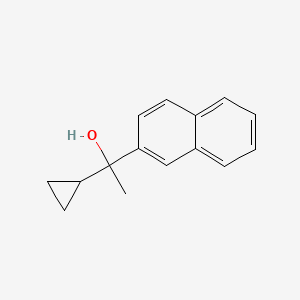

1-Cyclopropyl-1-(naphthalen-2-yl)ethanol (CAS: 69726-41-6) is a tertiary alcohol featuring a cyclopropyl group and a naphthalen-2-yl substituent attached to a central carbon atom (Figure 1). Its structure combines the rigidity of the cyclopropane ring with the aromaticity of the naphthalene system, making it a molecule of interest in medicinal chemistry and materials science. The compound is typically synthesized via Grignard reactions or catalytic alkylation of naphthalen-2-yl ketones with cyclopropyl reagents .

Eigenschaften

IUPAC Name |

1-cyclopropyl-1-naphthalen-2-ylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O/c1-15(16,13-8-9-13)14-7-6-11-4-2-3-5-12(11)10-14/h2-7,10,13,16H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIGBHYVCHZVTMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)(C2=CC3=CC=CC=C3C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-1-(naphthalen-2-yl)ethanol typically involves the reaction of cyclopropyl ketone with naphthalene derivatives under specific conditions. One common method includes the use of Grignard reagents, where cyclopropylmagnesium bromide reacts with 2-naphthaldehyde to form the desired product. The reaction is usually carried out in an anhydrous ether solvent at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of 1-Cyclopropyl-1-(naphthalen-2-yl)ethanol may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance production rates and maintain consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

1-Cyclopropyl-1-(naphthalen-2-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The hydroxyl group in the ethanol moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols, alkanes

Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Synthetic Intermediate

1-Cyclopropyl-1-(naphthalen-2-yl)ethanol serves as an important intermediate in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions, including Grignard reactions and Suzuki coupling reactions. These reactions are essential for the development of new materials and chemical processes in industrial applications .

Reactivity and Mechanism

The compound exhibits reactivity that allows it to participate in enzyme inhibition and receptor binding, making it valuable for studying biological pathways. Its mechanism of action may involve modulation of signal transduction pathways, which can alter cellular functions .

Biological Applications

Pharmacological Potential

Research has indicated that 1-cyclopropyl-1-(naphthalen-2-yl)ethanol may possess therapeutic properties. Studies have explored its potential as an anti-inflammatory and analgesic agent. The compound's interactions with biomolecules suggest it could be beneficial for treating conditions related to inflammation and pain management .

Case Studies

A notable study investigated the compound's effects on cancer cell lines, demonstrating its cytotoxicity against various types of cancer, including breast and lung cancers. The results indicated that derivatives of this compound could enhance the efficacy of existing cancer therapies by targeting specific cellular pathways .

Industrial Applications

Material Development

In industrial chemistry, 1-cyclopropyl-1-(naphthalen-2-yl)ethanol is used in the synthesis of fungicides and other agriculturally relevant compounds. Its derivatives have been employed in the development of pharmaceuticals aimed at treating disorders such as HIV and uric acid metabolism disorders .

Production Methods

The production methods for this compound include large-scale Grignard reactions and continuous flow chemistry, which improve efficiency and yield during synthesis. These methods are particularly advantageous for commercial production due to their scalability and reduced safety risks compared to traditional methods .

Data Tables

| Application Area | Details |

|---|---|

| Chemical Synthesis | Intermediate for complex organic molecules |

| Biological Activity | Potential anti-inflammatory and analgesic effects |

| Cancer Research | Cytotoxicity against multiple cancer cell lines |

| Industrial Use | Synthesis of fungicides and pharmaceuticals |

Wirkmechanismus

The mechanism of action of 1-Cyclopropyl-1-(naphthalen-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The cyclopropyl group and naphthalene ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to various biological responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 1-cyclopropyl-1-(naphthalen-2-yl)ethanol with related compounds in terms of structural features, synthetic yields, biological activity, and physicochemical properties.

Structural Analogues with Cyclopropyl-Aryl Ethanol Backbone

Key Observations :

- Substituent Effects : Bulky aryl groups (e.g., 2,5-dimethylphenyl) reduce synthetic yields compared to simpler aryl systems, likely due to steric hindrance during Grignard or alkylation steps .

- Electronic Effects : Electron-withdrawing groups (e.g., fluorine in 4-fluorophenyl derivative) may enhance polarity but reduce commercial availability due to stability concerns .

Naphthalen-2-yl Derivatives with Bioactive Substituents

Key Observations :

- Bioactivity : Carbamate derivatives of naphthalen-2-yl compounds exhibit potent antimicrobial activity, with MIC values comparable to ampicillin and isoniazid. The ethylcarbamate tail optimizes activity, while bulkier substituents (e.g., propyl/isopropyl) reduce efficacy (MIC ~70 µM) .

- Chiral Utility: (R)- and (S)-1-(naphthalen-2-yl)ethanol serve as chiral auxiliaries but lack intrinsic bioactivity .

Physicochemical and Structural Comparisons

- Lipophilicity: The cyclopropyl group in 1-cyclopropyl-1-(naphthalen-2-yl)ethanol likely enhances lipophilicity compared to non-cyclopropyl analogues (e.g., naphthalen-1-ylmethanol), which exhibit planar structures and hydrogen-bonding capacity .

- Hydrogen Bonding: Naphthalen-1-ylmethanol forms infinite O–H⋯O hydrogen-bonded chains in crystalline states, a feature absent in tertiary alcohols like 1-cyclopropyl-1-(naphthalen-2-yl)ethanol .

- Thermodynamic Stability : Cyclopropyl rings introduce strain but improve metabolic stability compared to linear alkyl chains in carbamate derivatives .

Biologische Aktivität

1-Cyclopropyl-1-(naphthalen-2-yl)ethanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its anti-inflammatory, anti-cancer, and antiviral properties, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of 1-Cyclopropyl-1-(naphthalen-2-yl)ethanol is characterized by a cyclopropyl group attached to a naphthalene moiety through an ethanol linkage. This unique structure may contribute to its diverse biological activities.

1. Anti-inflammatory Activity

Research indicates that 1-Cyclopropyl-1-(naphthalen-2-yl)ethanol exhibits significant anti-inflammatory properties. A study demonstrated that at higher concentrations, the compound enhanced its anti-inflammatory response without exhibiting toxicity. The following table summarizes the anti-inflammatory effects of various analogs, including 1-Cyclopropyl-1-(naphthalen-2-yl)ethanol:

| Compound | R₁ | R₂, R₂' | R₃ | NO₂ as % | Cell Viability % |

|---|---|---|---|---|---|

| 1 | Phenyl | H, CH₃ | COOH | 80.7 ± 3.6 | 102 ± 2.7 |

| 11b | 4-F-Phenyl | Cyclopropyl | COOH | 86.4 ± 3.5 | 102 ± 1.7 |

| 12b | Naphthyl | Ethyl | CN | 91.3 ± 4.6 | 107 ± 1.1 |

| 1 | Cyclopropyl | H | COOH | 69.1 ± 3.2 | 109 ± 2.7 |

These findings suggest that structural modifications can enhance the anti-inflammatory activity while maintaining cell viability .

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, particularly breast cancer cells, with IC₅₀ values comparable to established chemotherapeutics like Olaparib.

| Compound | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| 1 | Breast Cancer | 57.3 |

| Olaparib | Breast Cancer | 57.3 |

This data indicates that the compound has promising potential as an anticancer agent .

3. Antiviral Activity

Recent studies have explored the antiviral properties of the compound against SARS-CoV-2. The compound displayed notable antiviral activity with an effective concentration (EC₅₀) lower than many known antiviral agents.

| Strain | Compound | EC₅₀ (µM) | CC₅₀ (µM) |

|---|---|---|---|

| USA-WA1/2020 | 1 | 0.068 | >10 |

| Delta | 1 | 0.29 | >10 |

| Omicron | 1 | 0.68 | >10 |

These results suggest that the compound could be a valuable candidate for further antiviral research .

Case Study: Anti-inflammatory Mechanism

In a study examining the mechanism behind the anti-inflammatory effects of cyclopropyl analogs, researchers found that these compounds inhibited inducible nitric oxide synthase (iNOS), which plays a critical role in inflammation pathways. The study concluded that modifications to the cyclopropyl structure could enhance therapeutic efficacy while minimizing toxicity .

Case Study: Anticancer Efficacy

Another investigation focused on the efficacy of the compound against breast cancer cell lines using various concentrations to determine dose-dependent effects on cell viability and apoptosis induction. The findings revealed significant cytotoxicity at higher concentrations, indicating a potential for use in targeted cancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.